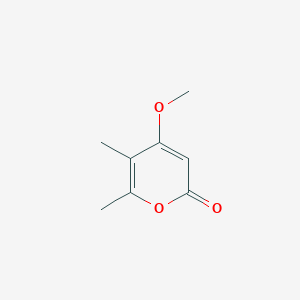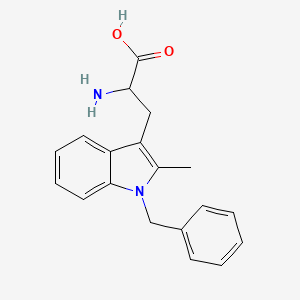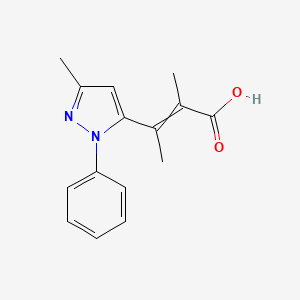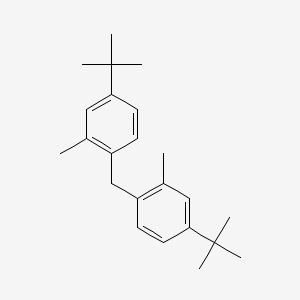
Benzene, 1,1'-methylenebis[4-(1,1-dimethylethyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] is an organic compound with a complex structure It is characterized by the presence of two benzene rings connected by a methylene bridge, with tert-butyl and methyl groups attached to the benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for higher yields and efficiency, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene rings undergo substitution with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (chlorine, bromine), nitro compounds, sulfonic acids, often in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, sulfonated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s effects are mediated through specific pathways, which may include binding to active sites, altering enzyme activity, or modulating receptor function. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,1’-methylenebis[2-methyl-]
- Benzene, 1,4-bis(1,1-dimethylethyl)-
- Benzene, 1,1’-methylenebis[4-isocyanato-]
Uniqueness
Benzene, 1,1’-methylenebis[4-(1,1-dimethylethyl)-2-methyl-] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
65276-21-3 |
|---|---|
Molekularformel |
C23H32 |
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
4-tert-butyl-1-[(4-tert-butyl-2-methylphenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C23H32/c1-16-13-20(22(3,4)5)11-9-18(16)15-19-10-12-21(14-17(19)2)23(6,7)8/h9-14H,15H2,1-8H3 |
InChI-Schlüssel |
ITOMSCHPTFGUKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)CC2=C(C=C(C=C2)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


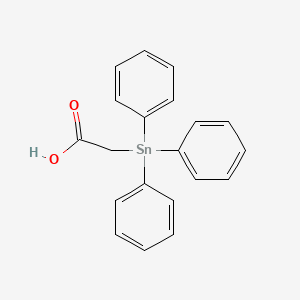
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
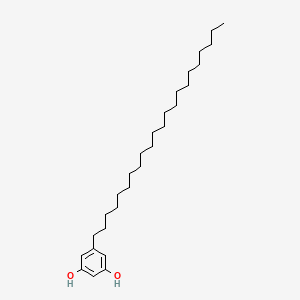

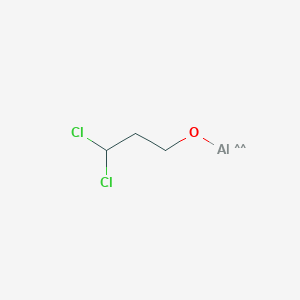
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)
